N-Butyl-m-toluidine

Description

BenchChem offers high-quality N-Butyl-m-toluidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl-m-toluidine including the price, delivery time, and more detailed information at info@benchchem.com.

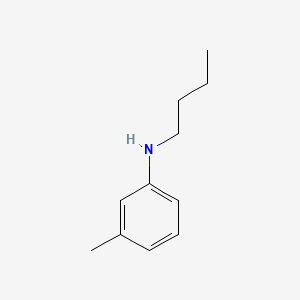

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-4-8-12-11-7-5-6-10(2)9-11/h5-7,9,12H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSGZWZUYJHBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209838 | |

| Record name | N-Butyl-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60995-75-7 | |

| Record name | N-Butyl-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60995-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060995757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butyl-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Butyl-m-toluidine: Chemical Properties and Structure

Introduction

N-Butyl-m-toluidine, a substituted aromatic amine, represents a significant scaffold in organic synthesis and materials science. As a derivative of m-toluidine, it possesses the characteristic nucleophilicity of an aniline compound, modulated by the electronic and steric contributions of both the methyl group on the aromatic ring and the N-butyl substituent. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of N-Butyl-m-toluidine, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. Understanding the nuanced characteristics of this molecule is paramount for its effective application and for the prediction of its behavior in complex chemical environments.

While extensive data is available for its parent compound, m-toluidine, this guide will focus on elucidating the specific attributes of the N-butyl derivative, drawing comparisons where appropriate to highlight the impact of N-alkylation.

Chemical Structure and Identification

The molecular structure of N-Butyl-m-toluidine consists of a benzene ring substituted with a methyl group at the meta-position relative to a butylamino group. This arrangement dictates its chemical behavior, influencing its basicity, reactivity in electrophilic substitution, and its potential as a ligand or building block.

// Benzene ring with atom numbers C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.8,-2!", label="C"]; C4 [pos="0.8,-2!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0,0!", label="C"];

// Substituents N [pos="0,3!", label="N", fontcolor="#4285F4"]; H_N [pos="-0.8,3.5!", label="H"]; C_butyl1 [pos="1.5,3.5!", label="CH₂"]; C_butyl2 [pos="2.5,4.5!", label="CH₂"]; C_butyl3 [pos="3.5,3.5!", label="CH₂"]; C_butyl4 [pos="4.5,4.5!", label="CH₃"]; C_methyl [pos="-2.6,-0.75!", label="CH₃", fontcolor="#34A853"];

// Aromatic hydrogens H2 [pos="-1.6,-2.75!", label="H"]; H4 [pos="1.6,-2.75!", label="H"]; H5 [pos="2.6,-0.75!", label="H"]; H6 [pos="-0.8,0!", label="H"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- N; N -- H_N; N -- C_butyl1; C_butyl1 -- C_butyl2; C_butyl2 -- C_butyl3; C_butyl3 -- C_butyl4; C2 -- C_methyl; C3 -- H2; C4 -- H4; C5 -- H5; C6 -- H6;

// Double bonds in benzene ring edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5; } केंद Caption: Chemical structure of N-Butyl-m-toluidine.

Table 1: Chemical Identifiers for N-Butyl-m-toluidine and Related Compounds

| Compound | IUPAC Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-Butyl-m-toluidine | N-Butyl-3-methylaniline | N-Butyl-m-toluidine, 3-(Butylamino)toluene | C₁₁H₁₇N | 163.26 | 25620-64-4 |

| m-Toluidine | 3-Methylaniline | 3-Aminotoluene | C₇H₉N | 107.15 | 108-44-1[1] |

| N-Methyl-m-toluidine | N-Methyl-3-methylaniline | N,3-Dimethylaniline | C₈H₁₁N | 121.18 | 696-44-6 |

Physicochemical Properties

The introduction of the n-butyl group to the nitrogen atom of m-toluidine significantly influences its physical properties. The increased molecular weight and alkyl chain length lead to a higher boiling point and altered solubility characteristics compared to the parent amine.

Table 2: Comparison of Physical Properties

| Property | N-Butyl-m-toluidine | m-Toluidine | N-Methyl-m-toluidine |

| Boiling Point | 118-120 °C at 6 mmHg | 203-204 °C at 760 mmHg[2] | 204-206 °C at 5 mmHg |

| Density | 0.933 g/mL at 25 °C | 0.989 g/mL at 20 °C[2] | 0.957 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.531 | 1.5681 at 20 °C[1] | 1.5560 at 20 °C |

| Solubility | Insoluble in water; soluble in organic solvents. | Slightly soluble in water; soluble in alcohol and ether.[2] | Insoluble in water. |

The decreased density of N-Butyl-m-toluidine compared to m-toluidine can be attributed to the less efficient packing of the molecules due to the flexible butyl chain.

Synthesis of N-Butyl-m-toluidine: A Validated Protocol

The synthesis of N-Butyl-m-toluidine is typically achieved through the N-alkylation of m-toluidine. A reliable and adaptable method is described in Organic Syntheses, which details the preparation of N-ethyl-m-toluidine and notes its applicability to other N-alkyl derivatives, including the n-butyl variant.[1] This self-validating system ensures reproducibility and provides a clear pathway for obtaining the desired product.

The causality behind this experimental choice lies in the direct and efficient formation of the C-N bond through nucleophilic substitution. m-Toluidine acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide.

Experimental Protocol: N-Alkylation of m-Toluidine

This protocol is adapted from the procedure for N-ethyl-m-toluidine and is applicable for the synthesis of N-Butyl-m-toluidine by substituting the ethyl halide with a butyl halide, preferably n-butyl iodide for enhanced reactivity.[1]

Step 1: Reaction Setup

-

In a sealed pressure vessel, combine one molar equivalent of m-toluidine with a slight excess (1.1 molar equivalents) of n-butyl iodide. The use of an iodide is preferred over a bromide or chloride due to the better leaving group ability of the iodide ion, which facilitates the SN2 reaction.[1]

-

The reaction can be run neat or in a suitable solvent like ethanol to aid in homogenization.

Step 2: Reaction Conditions

-

The sealed vessel is gently heated to 70-80 °C.[1] This temperature provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions, such as dialkylation or elimination.

-

The reaction mixture is maintained at this temperature with stirring for several hours to days, depending on the scale and specific conditions.[1] Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Work-up and Purification

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is then treated with an aqueous solution of a strong base, such as sodium hydroxide, to neutralize the hydroiodic acid formed during the reaction and to deprotonate any remaining m-toluidine hydroiodide salt.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude N-Butyl-m-toluidine is then purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.[1]

Reactivity and Potential Applications

N-Butyl-m-toluidine exhibits reactivity characteristic of a secondary aromatic amine. The nitrogen lone pair is available for reactions with electrophiles, and the aromatic ring can undergo electrophilic substitution, directed by the activating and ortho-, para-directing amino group and the weakly activating and ortho-, para-directing methyl group.

-

As a Chemical Intermediate: Substituted toluidines are valuable precursors in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.[3] N-Butyl-m-toluidine can serve as a building block to introduce the N-butyl-m-tolyl moiety into larger molecules.

-

In Polymer Science: Aromatic amines are often used as curing agents for epoxy resins and as accelerators in polymerization processes.[3] The butyl group can impart increased flexibility and modify the thermal properties of the resulting polymers.

-

Fuel Additives: Alkylated aromatic amines, including N-alkylated toluidines, have been explored as fuel additives to act as anti-knock agents.[4]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton (if not exchanged with deuterium), the benzylic methyl protons, and the four distinct methylene and methyl groups of the n-butyl chain.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with their chemical shifts influenced by the amino and methyl substituents, as well as the four signals corresponding to the carbons of the n-butyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations (for a secondary amine, typically a single sharp band around 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and C-N stretching vibrations.

Safety and Handling

N-Butyl-m-toluidine, as an aromatic amine, should be handled with care. Aromatic amines are known to be toxic and can be absorbed through the skin.[2]

-

Toxicity: While specific toxicity data for N-Butyl-m-toluidine is limited, related compounds like m-toluidine are toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[5]

-

Handling: It is recommended to handle N-Butyl-m-toluidine in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[5]

Conclusion

N-Butyl-m-toluidine is a versatile chemical intermediate with a range of potential applications stemming from its unique combination of an aromatic core and an N-alkyl substituent. Its synthesis is well-established, and its chemical properties can be rationally understood based on its structure. Further research into its specific applications, particularly in materials science and as a pharmaceutical precursor, is warranted. As with all aromatic amines, appropriate safety precautions are essential when handling this compound.

References

-

Organic Syntheses, Coll. Vol. 1, p.260 (1941); Vol. 6, p.63 (1926). Available at: [Link]

-

Deepak Nitrite Ltd. (2021). SAFETY DATA SHEET m-Toluidine. Available at: [Link]

-

PubChem. Compound Summary for CID 7934, m-Toluidine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2018). WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline.

-

Wikipedia. Toluidine. Available at: [Link]

-

Loba Chemie. (2015). m-TOLUIDINE FOR SYNTHESIS MSDS. Available at: [Link]

-

PubChem. Compound Summary for CID 66679, N,N-diethyl-m-toluidine. National Center for Biotechnology Information. Available at: [Link]

-

National Council of Educational Research and Training (NCERT). Amines. In Chemistry Part II Textbook for Class XII. Available at: [Link]

-

Deepak Nitrite Ltd. (2023). SAFETY DATA SHEET p-Toluidine. Available at: [Link]

-

ResearchGate. (2014). The synthesis of mauveine A and mauveine B from N-tert-butyl-p-toluidine. Available at: [Link]

-

Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). Available at: [Link]

- Google Patents. (2013). CN103288652B - One-step synthesis method of toluidine by catalytic distillation of toluene.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. M-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Toluidine - Wikipedia [en.wikipedia.org]

- 4. WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of N-Butyl-m-toluidine

Executive Summary

N-Butyl-m-toluidine is a substituted aromatic amine with significant utility as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceutical agents. Its molecular structure, featuring a butyl group on the nitrogen atom of m-toluidine, imparts specific solubility and reactivity characteristics that are leveraged in advanced chemical manufacturing. This guide provides an in-depth exploration of the primary synthetic pathways to N-Butyl-m-toluidine, designed for researchers and process chemists. We will dissect two principal methodologies: direct N-alkylation via nucleophilic substitution and reductive amination. The discussion emphasizes the underlying chemical principles, provides field-tested experimental protocols, and offers a comparative analysis to guide the selection of the most appropriate pathway for a given application, balancing yield, purity, scalability, and environmental impact.

Introduction: Chemical Profile and Significance

N-Butyl-m-toluidine, also known as 3-Methyl-N-butylaniline, is a secondary aromatic amine. The starting material, m-toluidine (3-methylaniline), is a readily available commodity chemical derived from the nitration of toluene followed by reduction.[1][2] The introduction of the n-butyl group modulates the nucleophilicity of the nitrogen atom and increases the compound's lipophilicity, making it a versatile building block. Key applications include its use as a precursor for specialized colorants and as an intermediate in the synthesis of complex organic molecules where a protected or sterically hindered aniline is required.

Pathway 1: Direct N-Alkylation with Butyl Halides

Direct alkylation is a classic and robust method for forming C-N bonds. This pathway involves the reaction of m-toluidine, acting as a nucleophile, with a butyl halide (e.g., n-butyl iodide or n-butyl bromide) in a direct nucleophilic substitution reaction.

Mechanism and Scientific Rationale

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of m-toluidine attacks the electrophilic α-carbon of the butyl halide, displacing the halide ion as a leaving group.

m-Toluidine + n-Butyl-X → [m-Toluidine-n-Butyl-X]⁺ → N-Butyl-m-toluidine + HX (where X = I, Br, Cl)

A significant challenge in this pathway is controlling the degree of alkylation. The product, N-Butyl-m-toluidine, is itself a nucleophile and can react with another molecule of the butyl halide to form the tertiary amine, N,N-Dibutyl-m-toluidine. This over-alkylation is a common side reaction. To mitigate this, one can use a molar excess of m-toluidine. However, this complicates downstream purification. A more common strategy is to use a 1:1 molar ratio of reactants and carefully control reaction conditions, followed by rigorous purification. The choice of halide is critical; reactivity follows the order I > Br > Cl. While butyl iodide is more reactive, butyl bromide is often chosen as a compromise between reactivity and cost.[3]

The reaction generates a hydrohalic acid (HX) byproduct, which protonates the basic m-toluidine starting material, forming a non-nucleophilic ammonium salt and effectively quenching the reaction. Therefore, a base (such as sodium hydroxide or potassium carbonate) is required to neutralize this acid and regenerate the free amine, allowing the reaction to proceed to completion.[4]

Experimental Protocol: Synthesis via n-Butyl Iodide

This protocol is adapted from established procedures for the N-alkylation of toluidine derivatives.[3]

-

Reaction Setup: In a sealed pressure vessel, combine m-toluidine (1.0 eq), n-butyl iodide (1.05 eq), and anhydrous potassium carbonate (1.5 eq). The use of a slight excess of the alkylating agent ensures complete conversion of the starting amine, while the base neutralizes the HI formed in situ.

-

Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or DMF, to facilitate the dissolution of reactants and promote the SN2 reaction mechanism. The reaction can also be run neat, but the solvent helps to moderate the reaction rate.

-

Heating: Seal the vessel and place it in a beaker of water. Gradually warm the water to 70–80°C and maintain this temperature for several hours (typically 8-12 hours), or until TLC/GC-MS analysis shows the consumption of the starting m-toluidine.[3] Elevated temperature is necessary to overcome the activation energy of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with three portions of diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic extracts with water, followed by a saturated brine solution to remove residual inorganic salts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude N-Butyl-m-toluidine by vacuum distillation to separate it from unreacted starting materials and the over-alkylation product (N,N-Dibutyl-m-toluidine).[5]

Data Presentation: Direct Alkylation

| Parameter | Value / Condition | Rationale / Citation |

| Reactants | m-Toluidine, n-Butyl Iodide | n-Butyl iodide is a highly reactive alkylating agent.[3] |

| Stoichiometry | ~1:1 (Amine:Halide) | Minimizes unreacted starting material while controlling over-alkylation. |

| Base | K₂CO₃ or NaOH | Neutralizes the acidic byproduct to prevent salt formation.[4] |

| Temperature | 70–80 °C | Provides sufficient activation energy for the SN2 reaction.[3] |

| Purification | Vacuum Distillation | Effective for separating liquid products with different boiling points.[3][5] |

| Expected Yield | 60-70% | Typical yields for similar N-alkylation reactions after purification.[6] |

Visualization: Direct Alkylation Workflow

Caption: Workflow for the direct alkylation of m-toluidine.

Pathway 2: Reductive Amination

Reductive amination is a highly efficient and selective method for preparing amines. This pathway involves two key steps that are often performed in one pot: the formation of an imine from m-toluidine and an aldehyde (butanal), followed by the immediate reduction of the imine to the target secondary amine.

Mechanism and Scientific Rationale

-

Imine Formation: The nucleophilic nitrogen of m-toluidine attacks the electrophilic carbonyl carbon of butanal. This is followed by dehydration to form a Schiff base, or imine. This step is typically acid-catalyzed to facilitate the dehydration of the carbinolamine intermediate.

-

Reduction: A reducing agent, added to the reaction, reduces the C=N double bond of the imine to a C-N single bond.

The key advantage of this method is its high selectivity for the mono-alkylated product. The imine intermediate is significantly more reactive towards reduction than the starting aldehyde's carbonyl group. Furthermore, the resulting secondary amine is less nucleophilic than the primary starting amine under these conditions, minimizing the potential for a second alkylation event.

Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common reducing agents for this transformation.[7][8] Sodium borohydride is inexpensive and effective, but its reactivity requires careful temperature control to prevent the reduction of the aldehyde before imine formation. Sodium cyanoborohydride is milder and more selective for the protonated iminium ion, allowing the reaction to be run at acidic pH where imine formation is favorable.[8]

Experimental Protocol: Synthesis via Butanal

This protocol is a representative procedure based on standard reductive amination methodologies.[7][9][10]

-

Reaction Setup: To a solution of m-toluidine (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask, add butanal (1.1 eq). A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by the disappearance of the carbonyl peak in the IR spectrum or by TLC.

-

Reduction: Cool the reaction mixture in an ice bath to 0-5°C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30-60 minutes. This slow, cooled addition is critical to control the exothermic reaction and to prevent the premature reduction of butanal.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-5 hours or until the reaction is complete by TLC/GC-MS analysis.

-

Work-up: Quench the reaction by the slow, careful addition of water to decompose any excess sodium borohydride.

-

Extraction & Purification: Follow steps 5-8 as described in the Direct Alkylation protocol (Extraction, Washing, Drying, Concentration, and Purification). Vacuum distillation is again the preferred method for final purification.

Data Presentation: Reductive Amination

| Parameter | Value / Condition | Rationale / Citation |

| Reactants | m-Toluidine, Butanal | Readily available starting materials for imine formation.[9] |

| Catalyst | Acetic Acid (optional) | Catalyzes the dehydration step in imine formation. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Cost-effective and efficient for reducing the imine intermediate.[7] |

| Temperature | 0-5 °C for reduction | Controls the reactivity of NaBH₄, ensuring selective reduction of the imine.[7] |

| Purification | Vacuum Distillation | Separates the product from the solvent and any minor byproducts. |

| Expected Yield | 75-90% | Reductive amination is typically a high-yielding reaction.[11] |

Visualization: Reductive Amination Mechanism

Caption: Simplified mechanism of reductive amination.

Pathway 3: Catalytic Alkylation with n-Butanol

From an industrial and green chemistry perspective, direct alkylation of amines with alcohols is highly desirable. This approach uses n-butanol, a less expensive and more environmentally benign alkylating agent than butyl halides, and the only byproduct is water. These reactions, often termed "borrowing hydrogen" or "hydrogen autotransfer" catalysis, typically require a transition metal catalyst and elevated temperatures.[12]

The general mechanism involves the catalyst temporarily oxidizing the alcohol to an aldehyde (butanal). This aldehyde then reacts with the amine (m-toluidine) to form an imine, which is subsequently reduced by the metal hydride species that was formed during the initial oxidation.

Various catalytic systems based on Ruthenium, Iridium, and other metals have been developed for this transformation.[12] A patented process also describes the use of phosphorus oxyhalide as a catalyst for the reaction between aromatic amines and alcohols at high temperature and pressure.[13] While these methods are powerful, they require specialized equipment (autoclaves) and catalyst handling, making them more suited for large-scale industrial production than for typical laboratory synthesis.

Comparative Analysis of Synthetic Pathways

| Feature | Direct Alkylation (Butyl Halide) | Reductive Amination (Butanal) | Catalytic Alkylation (Butanol) |

| Selectivity | Moderate; risk of over-alkylation. | High; excellent for mono-alkylation. | Generally good, but catalyst dependent. |

| Yield | Moderate (60-70%).[6] | High (75-90%).[11] | High, but requires optimization. |

| Reagents | Corrosive/toxic alkyl halides. | Flammable aldehydes and hydrides. | Benign alcohols. |

| Byproducts | Halide salts (waste stream). | Water, borate salts. | Water only. |

| Conditions | High temperature, pressure vessel. | Mild (0°C to RT), atmospheric pressure. | High temperature, high pressure, inert atm.[13] |

| Scalability | Suitable for lab to pilot scale. | Excellent for lab and pilot scale. | Best suited for large industrial scale. |

| Cost | Moderate (butyl bromide/iodide cost). | Low (reagents are inexpensive). | Low feedstock cost, high catalyst/capital cost. |

Conclusion

The synthesis of N-Butyl-m-toluidine can be effectively achieved through several distinct pathways, each with its own set of advantages and operational considerations.

-

Direct N-Alkylation with butyl halides is a straightforward and well-established method, but it requires careful control to minimize the formation of the dialkylated byproduct and involves corrosive reagents.

-

Reductive Amination stands out as the superior choice for laboratory-scale synthesis, offering high yields and excellent selectivity for the desired mono-alkylated product under mild conditions.

-

Catalytic Alkylation with n-butanol represents the most atom-economical and environmentally friendly approach, making it the ideal strategy for sustainable, large-scale industrial production, despite the higher initial investment in catalysts and equipment.

The selection of a specific pathway should be guided by the desired scale of production, purity requirements, and available resources. For research and development applications, reductive amination offers the most reliable and efficient route to high-purity N-Butyl-m-toluidine.

References

-

Organic Syntheses Procedure. m-Toluidine, N-ethyl-. [Link][3]

-

Plater, M. J. (2014). The synthesis of mauveine A and mauveine B from N-tert-butyl-p-toluidine. Journal of Chemical Research, 38(3), 163–168. [Link][14]

-

Google Patents. (CN103288652B). One-step synthesis method of toluidine by catalytic distillation of toluene. [1]

-

Google Patents. (US4268458A). Process for the preparation of N-alkylated aromatic amines. [13]

- Google Patents. (WO2018127406A1).

-

Plater, M. J., & Harrison, W. T. A. (2014). The isolation of N-tert-butyl-p-toluidine hydrochloride and the synthesis of mauveine. Journal of Chemical Research, 38(11), 651-654. [Link]

- Google Patents. (EP0410243A2).

-

Nadaf, R. N., et al. (2004). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 81(10), 1481. [Link][9]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

- Google Patents. (CN102731251B). Purification method of highly pure organic solvent n-butanol.

-

TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. [Link]

-

ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link][11]

-

Organic Letters. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. [Link]

-

UniCA IRIS. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link][12]

Sources

- 1. CN103288652B - One-step synthesis method of toluidine by catalytic distillation of toluene - Google Patents [patents.google.com]

- 2. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ncert.nic.in [ncert.nic.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. iris.unica.it [iris.unica.it]

- 13. US4268458A - Process for the preparation of N-alkylated aromatic amines - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Butyl-m-toluidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-m-toluidine, a substituted aromatic amine with the CAS number 60995-75-7 and molecular formula C11H17N , is a chemical intermediate with growing significance in various industrial and research applications. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic profile, and potential applications, with a particular focus on its relevance to drug discovery and development. The document also outlines detailed safety and handling protocols to ensure its responsible use in a laboratory setting.

Introduction: Understanding the Core Structure and Potential

N-Butyl-m-toluidine belongs to the family of N-alkylanilines, a class of compounds that serve as versatile building blocks in organic synthesis. The structure features a butyl group attached to the nitrogen atom of m-toluidine. This seemingly simple alkyl substitution significantly modifies the electronic and steric properties of the parent amine, influencing its reactivity, basicity, and physical characteristics. These modifications make N-Butyl-m-toluidine a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1]

The strategic importance of aniline and its derivatives in drug development is well-established.[2] The aniline moiety is a key structural component in a wide array of therapeutic agents. The N-alkylation of anilines is a common strategy employed by medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. By introducing alkyl groups, researchers can fine-tune parameters such as lipophilicity, metabolic stability, and receptor binding affinity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of N-Butyl-m-toluidine is essential for its effective use in research and development. While specific experimental data for this compound is not extensively published, properties can be inferred from related structures and are summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 60995-75-7 | [3] |

| Molecular Formula | C11H17N | [4] |

| Molecular Weight | 163.26 g/mol | [5] |

| Appearance | Expected to be a liquid | Inferred from related compounds |

| Boiling Point | Not specified; related N-alkylanilines have high boiling points. For example, N-ethyl-m-toluidine boils at 221 °C.[6] | |

| Density | Not specified; the density of N-ethyl-m-toluidine is 0.957 g/mL at 25 °C.[6] | |

| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents. | [7] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the m-toluidine ring, the methyl group on the ring, and the four distinct methylene groups of the butyl chain, along with a signal for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each of the carbon atoms in the aromatic ring and the butyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of N-Butyl-m-toluidine (163.26 g/mol ).

Synthesis of N-Butyl-m-toluidine: Methodologies and Experimental Protocol

The synthesis of N-Butyl-m-toluidine can be achieved through several established methods for N-alkylation of aromatic amines. The two most common and practical approaches are reductive amination and direct alkylation.

Synthetic Strategies

-

Reductive Amination: This is a highly efficient one-pot reaction that involves the reaction of m-toluidine with butyraldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[8][9] Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[10] This method is often preferred due to its high selectivity and milder reaction conditions.

-

Direct N-Alkylation: This classic method involves the reaction of m-toluidine with a butyl halide, such as butyl bromide or butyl iodide, typically in the presence of a base to neutralize the hydrogen halide formed during the reaction.[11][12] While straightforward, this method can sometimes lead to the formation of the dialkylated product (N,N-dibutyl-m-toluidine) as a byproduct. Careful control of reaction conditions is necessary to maximize the yield of the desired mono-alkylated product.

A patented method describes the N,N-dialkylation of m-toluidine using hexyl p-toluenesulfonate, suggesting that similar approaches could be adapted for mono-butylation.[13] Another process for N-alkylation of aromatic amines involves reacting them with alcohols at elevated temperatures and pressures in the presence of a phosphorus oxyhalide catalyst.[14]

Experimental Protocol: Reductive Amination

This protocol provides a detailed, step-by-step methodology for the synthesis of N-Butyl-m-toluidine via reductive amination of m-toluidine with butyraldehyde.

Materials:

-

m-Toluidine

-

Butyraldehyde

-

Methanol (or another suitable solvent like dichloromethane)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve m-toluidine (1 equivalent) in methanol.

-

Imine Formation: To the stirred solution, add butyraldehyde (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add sodium borohydride (1.5 equivalents) to the mixture, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material (m-toluidine) is consumed.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude N-Butyl-m-toluidine can be further purified by vacuum distillation or column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of N-Butyl-m-toluidine.

Applications in Research and Industry

N-alkylanilines, including N-Butyl-m-toluidine, are valuable intermediates in various chemical industries. Their applications stem from their ability to undergo further chemical transformations, allowing for the synthesis of a wide range of products.

-

Dye and Pigment Synthesis: Toluidine isomers are widely used as precursors in the manufacturing of dyes and pigments.[7] The N-alkylation of these compounds can be used to modify the chromophoric properties of the resulting dyes, leading to a broader spectrum of colors and improved fastness properties. Related compounds are used as intermediates for dyestuffs and in diazo paper coatings.[2]

-

Polymer and Resin Industries: N-alkylanilines can act as accelerators for the curing of resins and as antioxidants in rubber manufacturing.

-

Pharmaceutical and Agrochemical Synthesis: The primary application of N-alkylanilines in the life sciences is as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The introduction of the N-butyl group can influence the biological activity and physicochemical properties of the final molecule.

Safety and Handling

N-Butyl-m-toluidine should be handled with care, following standard laboratory safety procedures. A safety data sheet (SDS) for N-Butyl-m-toluidine provides specific hazard information and handling precautions.[5] The hazards associated with the parent compound, m-toluidine, are well-documented and should be considered when handling its derivatives. m-Toluidine is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[15][16][17] It is also very toxic to aquatic life with long-lasting effects.[15]

Hazard Identification

-

Acute Toxicity: Expected to be toxic by ingestion, inhalation, and skin absorption.

-

Skin and Eye Irritation: May cause skin and eye irritation.

-

Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the blood, kidneys, and central nervous system.[18]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][18]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[16]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[16]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]

Conclusion

N-Butyl-m-toluidine is a valuable chemical intermediate with a range of potential applications, particularly in the synthesis of dyes, polymers, and bioactive molecules. This guide has provided a comprehensive overview of its fundamental properties, synthetic methodologies, and safety considerations. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for leveraging the synthetic potential of this compound while ensuring safe and responsible handling in the laboratory. As research into novel chemical entities continues to expand, the importance of versatile building blocks like N-Butyl-m-toluidine is likely to grow.

References

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: N-alkylation of m-toluidine with Isopropyl Halides. BenchChem.

-

ChemBK. (2024). n-methyl-m-toluidine. Available at: [Link]

-

Ivy Fine Chemicals. (n.d.). N-Butyl-m-Toluidine [CAS: 60995-75-7]. Available at: [Link]

-

Wikipedia. (n.d.). Toluidine. Available at: [Link]

- BenchChem. (2025).

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-m-toluidine, 99+%. Available at: [Link]

-

Touchette, K. M. (2011). Reductive Amination Reaction. Boston University. Available at: [Link]

- Google Patents. (n.d.). CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.

-

PubChem. (n.d.). N-Butyl-m-toluidine. Available at: [Link]

-

Stenutz. (n.d.). m-toluidine. Available at: [Link]

-

Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Available at: [Link]

- Google Patents. (n.d.). US4268458A - Process for the preparation of N-alkylated aromatic amines.

- BenchChem. (2025).

-

Core Pioneer. (n.d.). The Role of N-Methyl-p-toluidine in Modern Organic Synthesis. Available at: [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Tristar Intermediates. (n.d.). N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21). Available at: [Link]

- BenchChem. (2025). Application Note: A Detailed Protocol for Reductive Amination Using Butylamine and a Carbonyl Compound. BenchChem.

-

PubChem. (n.d.). m-Toluidine. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

- Gregory R. Fulmer, Alexander J. M. Miller, Nathaniel H. Sherden, Hugo E. Gottlieb, Abraham Nudelman, Brian M. Stoltz, John E. Bercaw, and Karen I. Goldberg. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.

- Hertkorn, N., Benner, R., Frommberger, M., Schmitt-Kopplin, P., Witt, M., Kaiser, K., Kettrup, A., & Hedges, J. I. (2006). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences Discussions, 3(2), 493-559.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21) [tristarintermediates.org]

- 3. ivychem.com [ivychem.com]

- 4. N-Butyl-m-toluidine | C11H17N | CID 109036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. N-Ethyl-m-toluidine = 98.0 GC 102-27-2 [sigmaaldrich.com]

- 7. Toluidine - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester - Google Patents [patents.google.com]

- 14. US4268458A - Process for the preparation of N-alkylated aromatic amines - Google Patents [patents.google.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. spectrumchemical.com [spectrumchemical.com]

Spectroscopic Profile of N-Butyl-m-toluidine: A Technical Guide

Introduction

The structural elucidation of N-Butyl-m-toluidine is approached through a multi-technique spectroscopic analysis. Each method offers a unique perspective on the molecule's architecture. ¹H and ¹³C NMR spectroscopy will map the carbon-hydrogen framework, IR spectroscopy will identify the key functional groups, and mass spectrometry will determine the molecular weight and primary fragmentation pathways. This synergistic approach ensures a high-confidence characterization of the molecule.

Molecular Structure and Spectroscopic Rationale

The foundation of our spectroscopic prediction is the molecular structure of N-Butyl-m-toluidine. Understanding the arrangement of atoms and the electronic environment of each nucleus is critical for interpreting the resulting spectra.

Figure 1: Structure of N-Butyl-m-toluidine with atom numbering for NMR correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for N-Butyl-m-toluidine are based on the analysis of structurally similar compounds and established substituent effects.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data for N-Butyl-m-toluidine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | ~7.0 - 7.2 | m | 1H |

| Aromatic CH | ~6.5 - 6.7 | m | 3H |

| NH | ~3.5 - 4.5 | br s | 1H |

| N-CH₂ | ~3.1 | t | 2H |

| CH₂ | ~1.6 | sextet | 2H |

| CH₂ | ~1.4 | sextet | 2H |

| CH₃ (butyl) | ~0.9 | t | 3H |

| Ar-CH₃ | ~2.3 | s | 3H |

Interpretation:

-

Aromatic Protons (7.0 - 7.2 ppm and 6.5 - 6.7 ppm): The aromatic protons are expected to appear as a complex multiplet pattern due to their differing electronic environments and spin-spin coupling. The electron-donating nature of the amino and methyl groups will shield these protons, causing them to resonate at a relatively upfield region for aromatic protons.

-

NH Proton (3.5 - 4.5 ppm): The proton attached to the nitrogen is expected to be a broad singlet due to quadrupolar relaxation and potential hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.

-

N-CH₂ Protons ( ~3.1 ppm): These protons are adjacent to the nitrogen atom, which deshields them, causing a downfield shift. They are expected to appear as a triplet due to coupling with the adjacent methylene group.

-

Butyl Chain Protons (0.9 - 1.6 ppm): The remaining methylene and methyl protons of the butyl group will appear in the aliphatic region of the spectrum. The terminal methyl group will be a triplet, and the two central methylene groups will be sextets due to coupling with their neighbors.

-

Aryl-CH₃ Protons ( ~2.3 ppm): The methyl group attached to the aromatic ring will appear as a singlet in the typical region for benzylic protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data for N-Butyl-m-toluidine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N | ~148 |

| Aromatic C-CH₃ | ~139 |

| Aromatic CH | ~129 |

| Aromatic CH | ~116 |

| Aromatic CH | ~112 |

| Aromatic CH | ~108 |

| N-CH₂ | ~44 |

| CH₂ | ~31 |

| CH₂ | ~20 |

| CH₃ (butyl) | ~14 |

| Ar-CH₃ | ~22 |

Interpretation:

-

Aromatic Carbons (108 - 148 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the nitrogen (C-N) will be the most downfield due to the deshielding effect of the nitrogen atom. The carbon bearing the methyl group will also be downfield. The remaining four aromatic carbons will be in the range of 108-129 ppm.

-

Aliphatic Carbons (14 - 44 ppm): The four carbons of the butyl group will appear in the upfield region of the spectrum. The carbon directly attached to the nitrogen (N-CH₂) will be the most deshielded of the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands for N-Butyl-m-toluidine

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3400 | N-H Stretch | Medium |

| 3050 - 3000 | Aromatic C-H Stretch | Medium |

| 2955 - 2850 | Aliphatic C-H Stretch | Strong |

| 1620 - 1580 | Aromatic C=C Bend | Medium-Strong |

| 1520 - 1480 | Aromatic C=C Bend | Medium-Strong |

| ~1320 | C-N Stretch | Medium |

| ~780 & ~690 | Aromatic C-H Bend (out-of-plane) | Strong |

Interpretation:

-

N-H Stretch (~3400 cm⁻¹): A medium intensity peak in this region is characteristic of the N-H stretching vibration in a secondary aromatic amine.[1][2][3]

-

C-H Stretches (3050 - 2850 cm⁻¹): The peaks above 3000 cm⁻¹ are due to the stretching of C-H bonds in the aromatic ring, while the strong absorptions below 3000 cm⁻¹ are characteristic of the C-H bonds in the butyl and methyl groups.

-

Aromatic C=C Bends (1620 - 1480 cm⁻¹): These absorptions are due to the stretching and bending vibrations of the carbon-carbon double bonds within the aromatic ring.

-

C-N Stretch (~1320 cm⁻¹): The stretching vibration of the carbon-nitrogen bond in an aromatic amine is expected in this region.[2][4]

-

Aromatic C-H Bends (out-of-plane, ~780 & ~690 cm⁻¹): The strong absorptions in this region are characteristic of the out-of-plane bending of the C-H bonds on the meta-substituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Predicted Mass Spectrometry Data for N-Butyl-m-toluidine

| m/z | Ion | Predicted Relative Abundance |

| 163 | [M]⁺ | Moderate |

| 120 | [M - C₃H₇]⁺ | High (Base Peak) |

| 106 | [M - C₄H₉]⁺ | Moderate |

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z of 163, corresponding to the molecular weight of N-Butyl-m-toluidine (C₁₁H₁₇N). The fragmentation of N-alkylanilines is often dominated by alpha-cleavage , where the bond between the alpha and beta carbons relative to the nitrogen atom is broken.[5][6][7]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. wikieducator.org [wikieducator.org]

- 5. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to the Physical Properties of N-Butyl-m-toluidine: Boiling Point and Density

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of N-Butyl-m-toluidine (CAS 60995-75-7), specifically its boiling point and density. A thorough search of available scientific literature and chemical databases indicates a lack of reported experimental values for these fundamental properties. Consequently, this guide provides a comprehensive framework for the experimental determination of the boiling point and density of N-Butyl-m-toluidine and similar liquid organic compounds. Detailed, field-proven protocols are presented, grounded in established scientific principles to ensure data integrity and reproducibility. This document is intended to empower researchers to accurately characterize this compound and build a reliable physical property profile for applications in synthetic chemistry and drug development.

Introduction to N-Butyl-m-toluidine

N-Butyl-m-toluidine, also known as N-butyl-3-methylaniline, is an N-substituted aromatic amine. Its molecular structure, featuring a butyl group attached to the nitrogen of m-toluidine, suggests its potential utility as a synthetic intermediate in various chemical industries, including pharmaceuticals and materials science. The introduction of the butyl group modifies the polarity, steric hindrance, and lipophilicity compared to the parent m-toluidine, influencing its reactivity and physical characteristics.

Accurate knowledge of physical properties such as boiling point and density is paramount for process design, purification, quality control, and safety assessments. The boiling point provides critical information for distillation-based purification and understanding the compound's volatility. Density is essential for mass-to-volume conversions, reaction stoichiometry calculations, and formulation development.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1] For pure substances, this is a distinct temperature, while for mixtures, it occurs over a range. Two well-established methods for determining the boiling point of a liquid organic compound are the distillation method and the Thiele tube method.

Principle of Boiling Point Determination

Both methods rely on carefully heating the liquid sample and accurately measuring the temperature at which the liquid and vapor phases are in equilibrium. In the distillation method, this is the temperature of the vapor that is in equilibrium with the boiling liquid.[2] The Thiele tube method is a micro-scale technique that also identifies the temperature at which the vapor pressure of the liquid equals the applied pressure.[3]

Experimental Protocol: Distillation Method

The distillation method is suitable when a sufficient quantity of the sample (typically >5 mL) is available and also serves as a means of purification.[2][3]

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is clean and dry.

-

Sample Preparation: Place 5-10 mL of N-Butyl-m-toluidine and a few boiling chips or a magnetic stir bar into the distilling flask.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distilling flask. This ensures the measured temperature is that of the vapor entering the condenser.[4]

-

Heating: Begin to gently heat the distilling flask.

-

Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to record the temperature throughout the distillation. For a pure compound, the temperature should remain constant.[5]

-

Barometric Pressure: Record the atmospheric pressure during the experiment, as boiling point is pressure-dependent.

Causality in Experimental Choices:

-

Boiling Chips/Stir Bar: These are crucial to prevent bumping and ensure smooth boiling by providing nucleation sites for bubble formation.

-

Thermometer Placement: Incorrect placement is a common source of error. Placing it too high will result in a low reading, while placing it too low will measure the temperature of the superheated liquid rather than the vapor in equilibrium.[2]

Diagram of Distillation Workflow:

Caption: Workflow for Micro Boiling Point Determination using a Thiele Tube.

Experimental Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume. [1]For liquids, it is commonly measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³). The determination of density is governed by international standards such as ASTM D891 and OECD Guideline 109. [6][7][8][9][10][11][12]

Principle of Density Determination

The fundamental principle involves accurately measuring both the mass and the volume of a sample of the liquid and then calculating the density using the formula: Density (ρ) = Mass (m) / Volume (V) [1]

Experimental Protocol: Pycnometer Method

The pycnometer method is a highly accurate and precise technique for determining the density of liquids. [6][7][10][12]It utilizes a glass flask with a precisely known volume. Step-by-Step Methodology:

-

Preparation: Clean and thoroughly dry the pycnometer.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance.

-

Filling: Fill the pycnometer with N-Butyl-m-toluidine, ensuring no air bubbles are trapped. [13]4. Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (typically 20°C or 25°C). [14]5. Volume Adjustment: The volume will adjust as the liquid expands or contracts to the target temperature, with excess liquid exiting through the capillary stopper. Carefully dry the outside of the pycnometer.

-

Mass of Filled Pycnometer: Weigh the filled pycnometer.

-

Calculation:

-

Mass of liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer)

-

Density = Mass of liquid / Known volume of the pycnometer

-

Causality in Experimental Choices:

-

Temperature Control: Density is temperature-dependent; therefore, maintaining a constant temperature is critical for accuracy. * Pycnometer Design: The capillary stopper allows for a very precise and reproducible volume, minimizing measurement error.

Experimental Protocol: Graduated Cylinder and Balance Method

This method is less precise than the pycnometer method but is simpler and quicker, making it suitable for applications where high accuracy is not essential. [15] Step-by-Step Methodology:

-

Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on an electronic balance. [15]2. Volume Measurement: Add a known volume of N-Butyl-m-toluidine to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Mass of Filled Cylinder: Weigh the graduated cylinder containing the liquid.

-

Calculation:

-

Mass of liquid = (Mass of filled cylinder) - (Mass of empty cylinder)

-

Density = Mass of liquid / Measured volume of liquid

-

Diagram of Density Determination Workflow:

Caption: General Workflow for Liquid Density Determination.

Summary of Physical Properties

As established, the boiling point and density of N-Butyl-m-toluidine are not currently documented in the public domain. The experimental determination following the protocols outlined in this guide will yield these values. For reporting purposes, the data should be presented clearly as follows:

| Physical Property | Experimentally Determined Value | Temperature (°C) | Pressure (atm) |

| Boiling Point | To be determined | - | To be recorded |

| Density | To be determined | To be recorded | - |

Conclusion

While the specific boiling point and density of N-Butyl-m-toluidine are yet to be reported, this technical guide provides the necessary framework for their rigorous experimental determination. By adhering to the detailed protocols for distillation, the Thiele tube method for boiling point, and pycnometry for density, researchers can generate reliable and accurate data. This foundational physical characterization is an indispensable step in the advancement of research and development involving this compound.

References

- [No specific reference for N-Butyl-m-toluidine properties was found]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

- Density Determination by Pycnometer. (n.d.).

-

ASTM International. (2018). ASTM D891-18, Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals. Retrieved from [Link]

-

Mettler-Toledo. (2019, September 6). Measure Density with a Pycnometer [Video]. YouTube. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (1995, July 27). OECD Guideline for the Testing of Chemicals 109: Density of Liquids and Solids. Retrieved from [Link]

- [No specific reference for N-Butyl-m-toluidine properties was found]

-

American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water. Retrieved from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

Applied Testing & Geosciences, LLC. (n.d.). ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Pobel. (2026, January 13). How to Measure and Calculate Density with a Pycnometer. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation. Retrieved from [Link]

-

YesWeLab. (2025, June 18). Understanding OECD Guideline 109. Retrieved from [Link]

- [Video on density measurement]. (2016, June 20). How to Measure the Density of a Liquid [Video]. YouTube.

- ROQED. (n.d.). Determination of density of liquids and solids.

- Boiling Point and Distilling Range Test. (n.d.). Retrieved from a pharmacopoeia or similar standard testing procedure document.

-

Analytice. (2021, January 14). OECD n°109: Density of liquids and solids. Retrieved from [Link]

Sources

- 1. acs.org [acs.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. store.astm.org [store.astm.org]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. Understanding OECD Guideline 109 - YesWeLab [blog.yeswelab.fr]

- 9. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 10. standards.globalspec.com [standards.globalspec.com]

- 11. Test no. 109 [electronic resource] : density of liquids and solids : Organisation for Economic Co-operation and Development : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 12. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]

- 13. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

N-Butyl-m-toluidine safety, handling, and MSDS information

An In-depth Technical Guide to the Safe Handling of N-Butyl-m-toluidine

This document provides a comprehensive technical guide on the safety, handling, and emergency procedures for N-Butyl-m-toluidine (CAS No. 55623-11-5). Given the limited specific toxicological data for this compound, this guide synthesizes information from its close structural analogs, including m-toluidine, N-ethyl-m-toluidine, and N-methyl-m-toluidine. This "read-across" approach is a standard toxicological principle for assessing the hazards of related chemical substances. This guide is intended for researchers, scientists, and professionals in drug development and other fields where this compound may be handled.

Chemical Identification and Physical Properties

N-Butyl-m-toluidine is an aromatic amine. The chemical properties of toluidines are largely similar to aniline and other aromatic amines. They are weakly basic and generally have poor solubility in water but dissolve in acidic solutions.[1] Due to the nature of the amino group attached to the aromatic ring, this class of compounds requires careful handling.

Table 1: Physical and Chemical Properties of N-Butyl-m-toluidine and Related Compounds

| Property | Value (N-Butyl-m-toluidine) | Value (Related Compounds) | Source |

| Molecular Formula | C₁₁H₁₇N | C₉H₁₃N (N-Ethyl-m-toluidine) | [2],[3] |

| Molecular Weight | 163.26 g/mol | 135.21 g/mol (N-Ethyl-m-toluidine) | [2],[3] |

| Appearance | Not specified; likely a liquid | Clear, slightly yellow liquid (N-Ethyl-m-toluidine) | [3] |

| Boiling Point | Not specified | 221 °C (N-Ethyl-m-toluidine) | [4][5] |

| Flash Point | Not specified | 89 °C / 192.2 °F (N-Ethyl-m-toluidine) | [3][5] |

| Density | Not specified | 0.957 g/cm³ at 25 °C (N-Ethyl-m-toluidine) | [3][5] |

Hazard Identification and Toxicological Insights

The primary and most critical health hazard associated with m-toluidine and its N-alkylated derivatives is their toxicity upon absorption. These compounds are toxic by ingestion, skin contact, and inhalation.[6] A significant systemic effect is the potential to cause methemoglobinemia.

Mechanism of Toxicity: Methemoglobinemia Upon absorption into the bloodstream, aromatic amines like toluidines can be metabolized. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Unlike hemoglobin, methemoglobin cannot bind and transport oxygen, leading to a state of functional anemia or hypoxia. This manifests as cyanosis (bluish discoloration of the skin, lips, and nails), headache, dizziness, weakness, shortness of breath, and in severe cases, confusion, convulsions, and unconsciousness.[3][7] Effects may be delayed for 2 to 4 hours after exposure.[3]

GHS Hazard Classification (Based on Analogs)

-

Acute Toxicity, Oral (Category 3) [6]

-

Acute Toxicity, Dermal (Category 3) [6]

-

Acute Toxicity, Inhalation (Category 3) [6]

-

Serious Eye Irritation (Category 2) [6]

-

Specific Target Organ Toxicity — Repeated Exposure (Category 2) [6]

-

Hazardous to the Aquatic Environment, Acute and Chronic (Category 1) [6]

Table 2: Acute Toxicity Data of Related Toluidines

| Compound | Route | Species | LD50 Value | Source |

| m-Toluidine | Oral | Rat | 450 mg/kg | [6][8] |

| m-Toluidine | Dermal | Rabbit | 3250 mg/kg | [8] |

| N-Ethyl-m-toluidine | Oral | Rat | 580 mg/kg | [3] |

| N-Ethyl-m-toluidine | Oral | Mouse | 280 mg/kg | [3] |

Hierarchy of Controls: A Proactive Safety Framework

To ensure personnel safety, a multi-layered approach to hazard control must be implemented. The "Hierarchy of Controls" prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This framework provides a systematic and more effective approach to minimizing exposure risk.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls

The primary engineering control is to handle N-Butyl-m-toluidine in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations below exposure limits.[8][9] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the specific hazards.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]

-

Skin Protection: Wear a lab coat and appropriate protective gloves.[8] Butyl rubber gloves offer superior protection against many toxic materials and are recommended.[10][12][13] Neoprene may also provide some protection.[12] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[14]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[8][12] Respirator use requires a formal respiratory protection program, including training and fit testing.

Standard Operating Procedures for Safe Handling and Storage

Adherence to established protocols is critical for preventing exposure.

Handling Protocol

-

Preparation: Before starting work, ensure the fume hood is operational and the sash is at the appropriate height. Confirm the locations of the nearest safety shower and eyewash station.

-

PPE: Don all required PPE, including a lab coat, chemical safety goggles, and butyl rubber gloves.

-

Dispensing: Conduct all transfers and manipulations of N-Butyl-m-toluidine inside the chemical fume hood. Avoid contact with skin, eyes, and clothing.[9]

-

Hygiene: Do not eat, drink, or smoke in the laboratory area.[9][15] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.

-

Contamination: Immediately remove and decontaminate any clothing that becomes contaminated.[3]

Storage Protocol

-

Store containers in a cool, dry, dark, and well-ventilated place.[9][15]

-

Keep containers tightly closed to prevent leakage and evaporation.[9][16]

-

Store locked up in a designated area for toxic substances.[8][9]

-

Keep away from sources of ignition, heat, sparks, and open flames.[9][17]

-

Store separately from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][17][18]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

First-Aid Measures

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][15]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][15]

-

Ingestion: Do NOT induce vomiting.[3] If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The compound is combustible.[3] Fire may produce toxic oxides of nitrogen and carbon monoxide.[3][16] Vapors may form explosive mixtures with air and can travel to a source of ignition.[7]

-

Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[9][16] Use water spray to cool closed containers exposed to fire.[16]

Spill Clean-up Protocol

For minor incidental spills, trained laboratory personnel may perform cleanup. For major spills, evacuate the area and contact emergency services.

Caption: A stepwise workflow for responding to a chemical spill.

-

Alert and Evacuate: Notify others in the area and restrict access. Ensure adequate ventilation (fume hood).[17][19]

-

Control Ignition Sources: Remove all sources of ignition (sparks, flames, hot surfaces).[9]

-

Don PPE: Wear appropriate PPE, including respiratory protection, chemical goggles, and gloves.[19]

-

Contain and Absorb: Prevent the spill from entering drains.[15] Create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[15][17] Slowly add the absorbent to the spill, working from the outside edges toward the center.[17][19]

-

Collect Waste: Once fully absorbed, use non-sparking tools to carefully scoop the material into a suitable, sealable container for disposal.[3][20]

-

Decontaminate: Clean the spill area with soap and water.[19] Collect the cleaning materials for disposal as hazardous waste.

-

Disposal: Label the container as hazardous waste and dispose of it according to local, state, and federal regulations.[15][21]

Disposal Considerations

N-Butyl-m-toluidine and any materials contaminated with it must be treated as hazardous waste.[15] Disposal must be conducted through a licensed waste disposal company in strict accordance with all applicable local, regional, and national environmental regulations (e.g., US EPA 40 CFR Part 261).[8][15] Do not allow the chemical to enter drains, waterways, or the soil.[6][15]

References

-

Cole-Parmer. Material Safety Data Sheet - N-Ethyl-m-toluidine, 99+%. [Link]

-

Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 109036, N-Butyl-m-toluidine. PubChem. [Link]

-

Centers for Disease Control and Prevention. (2014-06-06). Information for Industrial Workers - ortho-Toluidine. NIOSH. [Link]

-

Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

-

Enviro Safety Products. Guardian Butyl Smooth Gloves. [Link]

-

Deepak Nitrite Ltd. (2021-02-01). SAFETY DATA SHEET m-Toluidine. [Link]

-

International Programme on Chemical Safety. (n.d.). ICSC 0342 - meta-TOLUIDINE. [Link]

-